molecular formula C7H3Cl2F3 B1294808 2,3-DICHLOROBENZOTRIFLUORIDE CAS No. 54773-19-2

2,3-DICHLOROBENZOTRIFLUORIDE

Cat. No.: B1294808
CAS No.: 54773-19-2
M. Wt: 215 g/mol
InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N
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Description

2,3-DICHLOROBENZOTRIFLUORIDE is an aromatic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1,2-Dichloro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 1,2-Dichloro-3-(trifluoromethyl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 1,2-Dichloro-3-(trifluoromethyl)benzene on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dichloro-3-(trifluoromethyl)benzene can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are essential for the conjugation and elimination of toxic substances .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dichloro-3-(trifluoromethyl)benzene involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, 1,2-Dichloro-3-(trifluoromethyl)benzene can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and the accumulation of specific metabolites . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dichloro-3-(trifluoromethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to 1,2-Dichloro-3-(trifluoromethyl)benzene in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 1,2-Dichloro-3-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

1,2-Dichloro-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . The metabolic flux and levels of specific metabolites can be influenced by the presence of 1,2-Dichloro-3-(trifluoromethyl)benzene, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1,2-Dichloro-3-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 1,2-Dichloro-3-(trifluoromethyl)benzene can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1,2-Dichloro-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dichloro-3-(trifluoromethyl)benzene may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes .

Preparation Methods

Properties

IUPAC Name

1,2-dichloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHBJUWZMHGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073551
Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-19-2
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17977SU48T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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